4-Methyl-3-(pyridin-3-yloxy)benzenamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-3-pyridin-3-yloxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-10(13)7-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 |
InChI Key |
VLWLMFRVVVYYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 3 Pyridin 3 Yloxy Benzenamine
Retrosynthetic Analysis of 4-Methyl-3-(pyridin-3-yloxy)benzenamine
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, two primary disconnection strategies are considered, focusing on the key structural features: the C-O aryl ether bond and the C-N bond of the amino group.
Strategy A: Disconnection of the Aryl Ether (C–O) Bond
This is the most direct approach, targeting the central diaryl ether linkage. This disconnection leads to two potential sets of precursors:
Path A1: Disconnecting the bond between the pyridyl C-3 and the oxygen atom suggests 3-halopyridine and 4-methyl-3-aminophenol as the key synthons.
Path A2: Alternatively, disconnecting the bond between the phenyl C-3 and the oxygen atom points to 3-hydroxypyridine (B118123) and a suitably functionalized 4-methylbenzene derivative, such as 1-halo-4-methyl-3-nitrobenzene. The nitro group serves as a precursor to the amine, facilitating the etherification reaction and allowing for subsequent reduction.
Strategy B: Functional Group Interconversion (FGI) followed by C–O Bond Disconnection
A more practical and widely used approach involves converting the target molecule's amino group into a more synthetically tractable precursor, typically a nitro group. This FGI simplifies the synthesis by leveraging the directing effects of the nitro group and its straightforward reduction in the final step.
FGI: The target amine is retrosynthetically converted to its nitro analogue, 4-methyl-3-(pyridin-3-yloxy)-1-nitrobenzene.
C–O Disconnection: This nitro-intermediate is then disconnected at the ether linkage. This leads to 3-hydroxypyridine and 1-halo-4-methyl-3-nitrobenzene or, alternatively, a 3-halopyridine and 4-methyl-3-nitrophenol (B15662). The latter precursors are often more accessible and their coupling is frequently more efficient due to the electronic activation provided by the nitro group.
This second strategy is generally preferred as the reduction of a nitro group is a high-yielding and reliable transformation, and the presence of the electron-withdrawing nitro group can facilitate the preceding C-O bond formation step.

Targeted Synthesis of the Aryl Ether Linkage in this compound
The formation of the diaryl ether bond is a critical step in the synthesis. Two principal methodologies, Ullmann-type couplings and nucleophilic aromatic substitution, are employed for this transformation.
The Ullmann condensation is a classic and robust method for forming C-O bonds between aryl halides and phenols, promoted by copper. wikipedia.orgbyjus.com Modern variations of this reaction utilize catalytic amounts of a copper salt in the presence of a ligand, operating under milder conditions than the traditional high-temperature protocol. organic-chemistry.org
The reaction typically involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. For the synthesis of the target molecule's core, this could involve the reaction of 3-halopyridine with 4-methyl-3-nitrophenol or 3-hydroxypyridine with 1-halo-4-methyl-3-nitrobenzene. Key components of a modern Ullmann ether synthesis include:
Copper Source: Copper(I) salts like CuI or CuBr are most common, but Cu(II) salts such as Cu(OAc)₂ can also be effective. organic-chemistry.orgresearchgate.net
Ligand: The addition of ligands accelerates the reaction and improves yields by stabilizing the copper catalyst. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolines, and amino acids (e.g., picolinic acid). acs.org
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to deprotonate the phenol. nih.gov
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or pyridine (B92270) are typically used.
The table below summarizes typical conditions for copper-catalyzed diaryl ether synthesis.
Table 1: Representative Conditions for Ullmann-type Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Phenol | CuI (5) | Picolinic Acid (20) | K₃PO₄ (2) | DMSO | 110 | 80-95 |
| Aryl Bromide | Phenol | CuI (10) | N,N'-DMEDA (20) | K₂CO₃ (2) | Toluene (B28343) | 110 | 75-90 |
| Aryl Bromide | Phenol | Cu(OAc)₂ (10) | Pyridine (2 equiv) | - | CH₂Cl₂ | 25 | 85-98 |
| Heteroaryl Br | Phenol | CuI (10) | Phenanthroline (10) | Cs₂CO₃ (1.5) | NMP | 120 | 70-88 |
Nucleophilic aromatic substitution (SNA_r) is another powerful method for constructing aryl ethers. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. libretexts.orglibretexts.org
For this mechanism to be effective, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group. mdma.ch
In the context of synthesizing this compound, this can be achieved in two ways:
Activation of the Benzene (B151609) Ring: A 1-halo-4-methyl-3-nitrobenzene derivative can react with the phenoxide of 3-hydroxypyridine. While the nitro group is meta to the leaving group in this case, which provides less activation than an ortho/para placement, the reaction can still proceed under forcing conditions. A more effective strategy would involve a substrate like 2-halo-5-methyl-1-nitrobenzene reacting with 3-hydroxypyridine, where the nitro group is para to the leaving group.
Activation of the Pyridine Ring: The pyridine ring is inherently electron-deficient, and this effect is enhanced in its protonated or N-oxide form. A 3-halopyridine can react with the phenoxide of a suitable precursor like 4-methyl-3-nitrophenol. The reactivity of halopyridines in SNAr reactions is well-documented. nih.gov
The choice of leaving group is also critical, with the typical reactivity order being F > Cl > Br > I, which is opposite to that of SN2 reactions and reflects that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. nih.gov
Table 2: Comparison of Parameters in SNAr for C-O Bond Formation
| Parameter | Description | General Trend/Requirement |
| Substrate | The aryl halide | Must possess strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) at the ortho and/or para position to the leaving group. |
| Nucleophile | The attacking species (phenoxide) | Stronger nucleophiles react faster. The phenoxide is generated in situ using a base like K₂CO₃, NaH, or KOH. |
| Leaving Group | The group being displaced | Reactivity order is typically F > Cl > Br > I. The C-F bond is the most polarized, making the carbon most susceptible to attack. |
| Solvent | The reaction medium | Polar aprotic solvents (DMSO, DMF, NMP) are preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity. |
Construction and Functionalization of the Benzenamine Moiety
The correct placement of the methyl and amino groups on the benzene ring is crucial. The desired 1-amino-4-methyl substitution pattern is a 1,2,4-trisubstituted system, which requires careful control of regioselectivity during synthesis.
Achieving the meta relationship between the directing methyl and amino groups often necessitates starting with a precursor that already contains the desired substitution pattern or can be readily converted to it. Direct functionalization of a simple disubstituted benzene can be challenging due to competing isomers.
Common strategies rely on readily available starting materials:
From m-Cresol (B1676322): Nitration of m-cresol (3-methylphenol) can be directed to the 4-position, yielding 3-methyl-4-nitrophenol. This intermediate can then be used in an etherification reaction followed by reduction of the nitro group. Alternatively, nitrosation of m-cresol can produce 4-nitroso-3-methyl-phenol, which can be reduced to 4-amino-3-methylphenol. google.comgoogle.com
From o-Toluidine (B26562): A more common industrial route involves the protection of the amino group of o-toluidine (2-methylaniline) as an acetamide, followed by nitration. The acetylamino group directs nitration primarily to the para position, yielding N-(2-methyl-5-nitrophenyl)acetamide. Subsequent hydrolysis removes the acetyl group to give 2-methyl-5-nitroaniline. chemicalbook.comguidechem.com This key intermediate can then undergo etherification (e.g., via SNAr if converted to a halide) or be reduced to the corresponding diamine for other coupling strategies.
The introduction of the amine functionality is most reliably achieved through the reduction of a precursor nitro group. This method is highly efficient, regioselective (as the nitro group is introduced earlier), and compatible with a wide range of functional groups.
A variety of reducing agents can be employed for the nitro-to-amine transformation, with the choice often depending on scale, functional group tolerance, and cost.
Catalytic Hydrogenation: This is a clean and efficient method, typically using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under an atmosphere of hydrogen gas. wikipedia.org It is often the method of choice for industrial applications. researchgate.net
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl) are also effective, though they can require harsh workup procedures.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.
Electrochemical Methods: More recently, electrochemical reduction, sometimes using a redox mediator, has been developed as a sustainable and highly selective alternative that operates at room temperature in aqueous solutions. nih.govacs.org
While direct C-H amination is an active area of research, its application for installing an amino group at the meta-position of toluene with high regioselectivity remains challenging. nih.govnih.govresearchgate.net Therefore, the reduction of a pre-installed nitro group remains the most practical and strategic approach for this particular target.
Table 3: Comparison of Common Methods for Nitroarene Reduction
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Pt/C | MeOH or EtOH, rt - 50°C, 1-50 atm | High yield, clean reaction, catalyst is recyclable | Requires specialized pressure equipment, potential for dehalogenation |
| Metal in Acid | Fe, Sn, or Zn + HCl | EtOH/H₂O, reflux | Inexpensive, robust, effective | Stoichiometric metal waste, harsh acidic conditions, often requires basic workup |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | EtOH, reflux | Avoids H₂ gas, mild conditions | Hydrazine is highly toxic |
| Sodium Dithionite | Na₂S₂O₄ | H₂O/THF, reflux | Mild, useful for sensitive substrates | Generates sulfur byproducts, requires aqueous workup |
| Electrochemical Reduction | e⁻ (cathode), redox mediator | Aqueous acid, rt | Sustainable, high selectivity, room temperature | Requires electrochemical setup, may not be suitable for all substrates |
Synthetic Approaches for the Pyridin-3-ol Precursor
Pyridin-3-ol is a critical precursor for the synthesis of this compound. Its preparation can be achieved through various established and modern synthetic routes. Classical methods often rely on the functionalization of existing pyridine rings, while newer strategies involve the de novo construction of the pyridine heterocycle.
Key synthetic strategies for pyridin-3-ol and its derivatives include:
From Aminopyridines: A common industrial method involves the diazotization of 3-aminopyridine (B143674) followed by hydrolysis. This well-established reaction provides a direct route to the hydroxyl functionality.
From Halopyridines: Nucleophilic aromatic substitution (SNAr) on activated halopyridines, such as 3-fluoro-2-hydroxypyridine, can be used. For instance, treatment with nitric and sulfuric acid can introduce a nitro group, which can be subsequently modified. nih.gov
Ring Construction Methods: Multi-component reactions (MCRs) offer a convergent approach to highly substituted pyridines. bohrium.comchristuniversity.inacsgcipr.org While not always directly yielding pyridin-3-ol, these methods can assemble the pyridine core from simpler acyclic precursors like β-dicarbonyl compounds, enamines, and ammonia (B1221849) sources, with the hydroxyl group being installed or unmasked in a subsequent step. acsgcipr.org For example, the Bohlmann-Rahtz pyridine synthesis condenses an enamine with an ethynyl (B1212043) ketone to directly form a substituted pyridine. acsgcipr.org
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles can produce pyridine derivatives after the extrusion of dinitrogen. The substituents on the dienophile can be chosen to lead to a 3-hydroxypyridine derivative after cyclization and aromatization.
| Method | Starting Materials | General Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization | 3-Aminopyridine | NaNO₂, aq. acid (e.g., H₂SO₄), followed by heating | Direct, well-established | Can produce phenolic byproducts, requires careful temperature control |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynyl ketones | Thermal or acid-catalyzed condensation | Direct pyridine formation, good for polysubstituted rings | Requires specific functionalized precursors |
| Hantzsch-type Synthesis | β-ketoester, Aldehyde, Ammonia | Condensation followed by oxidation | High convergence, uses simple starting materials | Requires a separate oxidation step to form the aromatic pyridine ring acsgcipr.org |
| From Furans | Furfural, Ammonia | Vapor-phase reaction over a catalyst (e.g., alumina) | Utilizes bio-renewable feedstocks | High temperatures required, selectivity can be an issue |
Novel and Optimized Synthetic Strategies for this compound
The core transformation in the synthesis of this compound is the formation of the diaryl ether C-O bond. This is typically achieved by coupling pyridin-3-ol with a suitably functionalized benzene derivative, such as 3-halo-4-methylaniline or a protected/precursor version like 1-bromo-2-methyl-5-nitrobenzene. The final step would then involve the reduction of the nitro group to the desired amine.
Modern organic synthesis relies heavily on metal-catalyzed cross-coupling reactions to form C-O bonds, largely supplanting harsher classical methods. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for etherification. organic-chemistry.orgorganic-chemistry.org
Ullmann Condensation: This classical reaction uses a copper catalyst to couple an alcohol (or phenoxide) with an aryl halide. organic-chemistry.orgwikipedia.orgbyjus.com Traditional conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgbyjus.com Modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper(I) catalysts, specific ligands (e.g., diamines, N,N-dimethylglycine), and more effective bases. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of the target molecule, pyridin-3-ol would be coupled with an activated aryl halide like 1-bromo-2-methyl-5-nitrobenzene using a Cu(I) salt and a base such as K₂CO₃ or Cs₂CO₃. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig C-O Coupling: Originally developed for C-N bond formation, this palladium-catalyzed reaction has been successfully adapted for diaryl ether synthesis. organic-chemistry.orgwikipedia.orgalfa-chemistry.comjk-sci.com The reaction typically employs a palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., Josiphos, Xantphos, Buchwald's biaryl phosphine ligands) being particularly effective. jk-sci.com The reaction is generally more tolerant of functional groups and often proceeds under milder conditions than the Ullmann condensation. organic-chemistry.orglibretexts.org
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
|---|---|---|
| Metal Catalyst | Copper (CuI, Cu₂O, Cu powder) wikipedia.orgnih.gov | Palladium (Pd(OAc)₂, Pd₂(dba)₃) jk-sci.com |
| Typical Ligands | N,N-dimethylglycine, 1,10-phenanthroline, diamines organic-chemistry.org | Bulky phosphines (Xantphos, BINAP, biaryl phosphines) jk-sci.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ organic-chemistry.org | NaOt-Bu, K₃PO₄, Cs₂CO₃ jk-sci.comlibretexts.org |
| Temperature | Often high (90-210 °C), though modern methods are milder wikipedia.orgorganic-chemistry.org | Generally milder (RT - 110 °C) |
| Substrate Scope | Effective for electron-deficient aryl halides wikipedia.org | Broader scope, including electron-rich and hindered substrates organic-chemistry.org |
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netmdpi.com
Key innovations include:
Greener Solvents: Replacing traditional polar aprotic solvents like DMF or NMP with more environmentally benign alternatives is a primary goal. researchgate.net Solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored. mdpi.com In some cases, reactions can be performed in water or bio-derived solvents like ethanol, or even under solvent-free conditions, for example, using grinding or microwave irradiation. mdpi.comnih.gov
Catalyst Improvement: The development of more robust and recyclable catalysts is crucial. Using earth-abundant and less toxic metals like iron or nickel as alternatives to palladium is an active area of research. digitellinc.comresearchgate.net Heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina, offer the advantage of easy separation and recycling, reducing metal contamination in the final product. nih.govmdpi.com
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. organic-chemistry.orgnih.gov Flow chemistry provides another platform for improving efficiency and safety, especially for large-scale production. acsgcipr.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core green chemistry principle. Multi-component reactions are particularly advantageous in this regard. acsgcipr.org
For a molecule like this compound, an MCR could be envisioned to construct the substituted pyridine ring in a convergent fashion. For example, a one-pot, four-component reaction could potentially bring together an acetophenone (B1666503) derivative, ethyl cyanoacetate, an aldehyde, and ammonium acetate (B1210297) to build a highly functionalized pyridine. nih.gov While a direct MCR for the entire target molecule is challenging, these strategies could be used to rapidly generate complex precursors. A three-component coupling sequence involving an aldehyde, an amine, and an allylic alcohol has been shown to provide regiospecific access to a variety of differentially substituted pyridines. nih.gov Such an approach could theoretically be adapted to build one of the aromatic rings with the necessary handles for subsequent ether linkage formation.
Chemo- and Regioselectivity in the Synthesis of this compound
Controlling selectivity is paramount in the synthesis of complex molecules with multiple functional groups and reactive sites. In the context of this compound, both chemo- and regioselectivity must be carefully managed.
Regioselectivity: The primary regiochemical challenge lies in the C-O cross-coupling step. If a dihalosubstituted precursor is used, the catalyst must selectively activate one C-X bond over the other. For instance, in 2,4-dichloropyridine, conventional palladium-catalyzed cross-couplings typically occur at the more reactive C2 position, adjacent to the nitrogen. nih.gov However, recent advances have shown that the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring reaction at the C4 position. nih.gov Similarly, in the synthesis of pyridynes, directing groups such as an ethoxy group at the C2 position can control the regioselectivity of nucleophilic addition to the C4 position. rsc.org This control is essential for ensuring the correct connectivity of the final product.
Chemoselectivity: Chemoselectivity involves differentiating between different functional groups within the molecule. A key step in many synthetic routes to the target compound is the reduction of a nitro group to an amine. This reduction must be performed without affecting other potentially sensitive groups, such as the pyridine ring or the diaryl ether bond. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is often effective for this transformation. Careful selection of reaction conditions (pressure, temperature, solvent, and catalyst) is necessary to avoid undesired side reactions like cleavage of the C-O ether bond (hydrogenolysis) or reduction of the pyridine ring. The presence of a halogen on one of the rings would also require selective reduction of the nitro group without causing hydrodehalogenation.
Comprehensive Structural Characterization of 4 Methyl 3 Pyridin 3 Yloxy Benzenamine and Its Synthetic Intermediates
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic techniques are indispensable tools in the field of chemistry for elucidating the structure of molecules. By studying the interaction of electromagnetic radiation with matter, chemists can deduce the arrangement of atoms and functional groups within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.
For 4-Methyl-3-(pyridin-3-yloxy)benzenamine, the ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings, the methyl protons, and the amine protons. The chemical shifts (δ) of these protons would be influenced by the electron-donating or withdrawing nature of the adjacent functional groups. The coupling patterns (splitting of signals) would reveal the connectivity of the protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, methyl, or attached to an electronegative atom like oxygen or nitrogen).
While specific data for the target compound is unavailable, analysis of related structures provides an insight into expected spectral features.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of chemical bonds within the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (1400-1600 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200 cm⁻¹).
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the unambiguous determination of its elemental composition. The mass spectrum would also show a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule, helping to confirm the connectivity of the different functional groups.
UV-Visible Spectroscopy Investigations
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
The UV-Visible spectrum of this compound would be expected to show absorption bands characteristic of the π-electron systems of the benzene and pyridine rings. The presence of the auxochromic amino group and the chromophoric aromatic rings would influence the position and intensity of these absorption bands.
Solid-State Structural Analysis
While spectroscopic methods provide a wealth of information about the structure of a molecule in solution or in the gas phase, solid-state analysis techniques are necessary to determine the precise three-dimensional arrangement of atoms in a crystal.
X-ray Crystallographic Analysis of this compound and its Related Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting a beam of X-rays off a single crystal, it is possible to determine the precise positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound has not been reported, the crystallographic analysis of a closely related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, has been published. nih.govresearchgate.net This structure reveals the spatial arrangement of the methyl-substituted aniline (B41778) ring relative to the pyridyl-containing moiety. nih.govresearchgate.net
The crystal data for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline is presented in the table below. nih.govresearchgate.net
| Crystal Data | |
| Chemical formula | C₁₆H₁₄N₄O |
| Molar mass | 278.31 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5800 (17) |
| b (Å) | 20.360 (4) |
| c (Å) | 8.0780 (16) |
| β (°) | 98.29 (3) |
| Volume (ų) | 1396.4 (5) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.09 |
| Data collection diffractometer | Enraf–Nonius CAD-4 |
Data for the related compound 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. nih.govresearchgate.net
Such an analysis for this compound would definitively establish its molecular conformation and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Pi-Stacking)
A thorough search of publicly available scientific literature and crystallographic databases did not yield specific data on the crystal packing and intermolecular interactions for the compound this compound. Detailed information regarding its hydrogen bonding networks and potential pi-stacking interactions is therefore not available at this time.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. Consequently, a quantitative and visual analysis of the intermolecular contacts and their contributions to the crystal packing for this specific compound cannot be provided.
Reactivity and Reaction Mechanisms of 4 Methyl 3 Pyridin 3 Yloxy Benzenamine
Reactivity of the Benzenamine Moiety in 4-Methyl-3-(pyridin-3-yloxy)benzenamine
The benzenamine portion of the molecule is a highly activated aromatic system. The presence of three substituents—an amino group (-NH2), a pyridin-3-yloxy group (-O-Py), and a methyl group (-CH3)—significantly influences the electron density and regioselectivity of its reactions. Both the amino and the alkoxy groups are strong electron-donating groups through resonance, while the methyl group is a weak electron-donating group through induction. wvu.edulibretexts.org This cumulative activation makes the ring highly susceptible to electrophilic attack.
The methylbenzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution.
Amino group (-NH2 at C1): A powerful activating ortho-, para-director, favoring positions 2, 6, and 4. wvu.eduyoutube.com
Pyridin-3-yloxy group (-OAr at C3): An activating ortho-, para-director due to the oxygen's lone pairs, favoring positions 2, 4, and 6. wvu.edu
Methyl group (-CH3 at C4): A weakly activating ortho-, para-director, favoring positions 3 and 5.
Considering the positions on the ring (C1-NH2, C3-OAr, C4-CH3), the combined influence of the potent -NH2 and -OAr groups strongly activates the C2 and C6 positions. The C4 position is blocked, and the C5 position is only weakly activated by the methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions. Due to the high degree of activation, reactions like halogenation may proceed even in the absence of a Lewis acid catalyst. wvu.edu
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Br₂ alone | 2-Bromo-4-methyl-5-(pyridin-3-yloxy)benzenamine and/or 6-Bromo-4-methyl-3-(pyridin-3-yloxy)benzenamine |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-methyl-5-(pyridin-3-yloxy)benzenamine and/or 6-Nitro-4-methyl-3-(pyridin-3-yloxy)benzenamine |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-methyl-6-(pyridin-3-yloxy)benzenesulfonic acid and/or 2-Amino-3-methyl-4-(pyridin-3-yloxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely complex due to amine group coordination with AlCl₃. Protection of the amine is typically required. |
The primary aromatic amine (-NH2) group is a key functional handle, exhibiting characteristic nucleophilic behavior.
Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often employed to protect the amine group or to synthesize more complex molecules, such as in the formation of Imatinib, where a similar moiety is acylated. mdpi.com
Alkylation: The primary amine can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of tertiary amines and quaternary ammonium (B1175870) salts. dtic.mil To achieve selective alkylation, specific reagents and conditions are necessary.
Condensation: In the presence of aldehydes or ketones, the primary amine can undergo condensation to form an imine, also known as a Schiff base. This is a reversible reaction that can be driven to completion by removing the water formed. rsc.org
Table 2: Reactions of the Primary Amine Functionality
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride (CH₃COCl) | N-(4-Methyl-3-(pyridin-3-yloxy)phenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | N,4-Dimethyl-3-(pyridin-3-yloxy)benzenamine (secondary amine) |
| Condensation | Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-4-methyl-3-(pyridin-3-yloxy)benzenamine (Imine) |
Reactivity of the Pyridin-3-yloxy Moiety
The pyridin-3-yloxy portion of the molecule has its own distinct reactivity profile, centered on the pyridine (B92270) ring and the connecting ether bond.
The pyridine ring's reactivity is fundamentally different from that of the benzenamine ring.
Electrophilic Reactions: Pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic aromatic substitution. quimicaorganica.orguoanbar.edu.iqyoutube.com It is significantly less reactive than benzene (B151609), and reactions typically require harsh conditions such as high temperatures. uoanbar.edu.iqyoutube.com Substitution, when it does occur, is directed to the meta-position (C3 and C5 relative to the nitrogen). quimicaorganica.org In this molecule, the C3 position is already substituted. The ether oxygen at C3 is an activating group, but its effect is largely overcome by the powerful deactivating effect of the ring nitrogen. Therefore, further electrophilic substitution on the pyridine ring is highly unfavorable. Friedel-Crafts reactions are generally not possible on pyridine rings. quimicaorganica.orgyoutube.com
Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho- (C2, C6) and para- (C4) positions relative to the nitrogen. uoanbar.edu.iqquimicaorganica.org While the molecule lacks a conventional leaving group on the pyridine ring, reactions with very strong nucleophiles (e.g., organolithium reagents or sodium amide in the Chichibabin reaction) could potentially lead to substitution at the C2 or C6 positions via the displacement of a hydride ion. uoanbar.edu.iq
The aryl ether bond (Ar-O-Ar') is characterized by high thermal and chemical stability. Cleavage of this linkage is challenging and typically requires harsh reaction conditions. researchgate.net
Acidic Cleavage: Strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent aromatic carbons.
Reductive Cleavage: Certain reductive methods can also cleave aryl ethers, although this is less common. Under most standard synthetic conditions, the aryl ether linkage in this compound is expected to remain intact. Research in lignin (B12514952) chemistry, which is rich in aryl ether linkages, confirms the significant energy input required for their cleavage. researchgate.net
Mechanistic Pathways of Key Transformations Involving this compound
Understanding the mechanisms of key reactions provides insight into the compound's behavior.
Mechanism of Electrophilic Bromination:
Generation of Electrophile: A Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile, Br⁺.
Nucleophilic Attack: The highly activated benzenamine ring acts as a nucleophile, attacking the electrophile. The attack occurs at the electron-rich C2 or C6 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eg The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen of the amino group and the oxygen of the ether group, which provides significant stabilization. wvu.edu
Deprotonation: A weak base, such as [FeBr₄]⁻, removes a proton from the carbon where the bromine atom attached. This step restores the aromaticity of the ring, yielding the final substituted product.
Mechanism of Amine Acylation:
Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a positive charge on the nitrogen and a negative charge on the oxygen.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base (such as another amine molecule or a scavenger) removes the proton from the nitrogen, yielding the neutral amide product.
Bond Formation and Cleavage Processes
The reactivity of this compound is characterized by several key bond-forming and bond-breaking events.
C-O Bond Formation: The central diaryl ether linkage is a defining feature of the molecule. Its synthesis typically involves a copper-catalyzed Ullmann condensation or a related cross-coupling reaction. wikipedia.orgmdpi.com In this process, a C-O bond is formed between a phenol (B47542) (like 3-hydroxypyridine) and an aryl halide (such as 3-halo-4-methylaniline), or vice versa. Modern variations of this reaction often employ soluble copper(I) catalysts with specific ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which can accelerate the reaction and allow for milder conditions. nih.govresearchgate.net These advancements have expanded the scope and efficiency of diaryl ether synthesis, moving away from the traditionally harsh conditions of high temperatures and stoichiometric copper. wikipedia.orgacs.org
C-N Bond Formation: The primary amine group (-NH2) on the benzenamine ring is a key site of reactivity, making the molecule a valuable nucleophile in C-N bond formation reactions. tcichemicals.com It readily participates in palladium-catalyzed Buchwald-Hartwig amination, coupling with aryl halides or triflates to produce more complex triarylamine structures. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for constructing C(aryl)-N bonds. researchgate.netacsgcipr.org The amine can also undergo acylation or amidation to form amides, a critical transformation in the synthesis of kinase inhibitors where this molecule serves as a core scaffold. google.com
C-C Bond Formation: While less direct, the aromatic rings of this compound can be functionalized to participate in C-C bond-forming cross-coupling reactions. If converted to an aryl halide or boronic acid derivative, the scaffold could undergo Suzuki or other similar palladium-catalyzed reactions to introduce new carbon substituents.
Bond Cleavage: From a degradation or mechanistic standpoint, bond cleavage is also significant. Computational studies on the closely related 4-methylaniline molecule show that reaction with hydroxyl radicals, a key atmospheric oxidant, can lead to hydrogen abstraction. mdpi.comresearchgate.netresearcher.life This involves the cleavage of N-H bonds from the amine group or C-H bonds from the methyl group. The N-H bond is particularly susceptible, making it a primary site for radical-initiated reactions. mdpi.com
Intermediates and Transition State Characterization
The reactions involving this compound proceed through a series of transient intermediates and transition states that dictate the reaction pathway and outcome.
In C-O Coupling Reactions: The Ullmann condensation for diaryl ether synthesis is believed to involve copper(I) intermediates, such as copper(I) alkoxides or phenoxides. wikipedia.org The catalytic cycle likely involves the formation of an aryl-copper(III) species through oxidative addition of the aryl halide to a copper(I) complex, followed by reductive elimination to form the C-O bond and regenerate the catalyst. mdpi.com
In C-N Coupling Reactions: The mechanism of the Buchwald-Hartwig amination is well-studied and proceeds via a catalytic cycle involving palladium. libretexts.org The key steps include:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X. libretexts.org
Ligand Exchange/Amine Coordination: The aniline (B41778) (in this case, this compound) coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. This is often the rate-determining step of the cycle. libretexts.orgresearchgate.net
In Radical Reactions: Computational studies on the reaction of 4-methylaniline with OH radicals provide detailed characterization of intermediates and transition states. mdpi.com The reaction can proceed via two main pathways:
Addition: The OH radical can add to the aromatic ring at different positions (ortho, meta, para, ipso) to form radical adduct intermediates (e.g., IS1, IS2, IS3, IS4). These are transient species that can undergo further reactions. mdpi.com
Abstraction: The OH radical can abstract a hydrogen atom from the -NH2 group or the -CH3 group. This occurs via a transition state leading directly to the products (water and a 4-methyl-anilinyl or 3-(pyridin-3-yloxy)-4-aminobenzyl radical). mdpi.com
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The energetic profile of reactions determines which products are favored and how quickly they are formed. While specific experimental data for this compound is scarce, computational studies of analogous structures provide significant insight into the kinetic and thermodynamic controls. masterorganicchemistry.com
A detailed computational study on the reaction between 4-methylaniline and the hydroxyl (OH) radical reveals the relative favorability of different reaction pathways over a wide temperature range (300–2000 K). mdpi.com The study shows that hydrogen abstraction from the amino (-NH2) group is the most dominant pathway, indicating it is both kinetically and thermodynamically favored under many conditions. mdpi.comresearchgate.netresearcher.life
The addition of the OH radical to the aromatic ring is competitive, but the subsequent fate of the resulting intermediates is crucial. The formation of the product from H-abstraction at the amino group (NH-C6H4-CH3) contributes over 70% of the total product yield at lower temperatures (300-900 K). mdpi.com
Below is a data table summarizing the calculated rate coefficients for the primary reaction channels between 4-methylaniline and the OH radical at 760 Torr, which serves as a robust model for the reactivity of this compound.
| Temperature (K) | ktotal (cm³/s) | H-abstraction from -NH₂ (%) | OH addition to ring (%) | H-abstraction from -CH₃ (%) |
|---|---|---|---|---|
| 300 | 1.55E-10 | 72.9 | 27.0 | 0.1 |
| 500 | 1.91E-10 | 70.1 | 29.4 | 0.5 |
| 800 | 2.22E-10 | 59.8 | 38.2 | 2.0 |
| 1200 | 2.40E-10 | 47.3 | 47.5 | 5.2 |
| 2000 | 2.60E-10 | 41.5 | 45.4 | 13.1 |
In-Depth Computational Analysis of this compound Remains Elusive
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the in-silico research of the chemical compound This compound . Despite the growing importance of computational methods in characterizing molecular structures and predicting their properties, detailed theoretical studies specifically focused on this molecule could not be located.
Computational chemistry provides powerful tools for understanding the electronic and structural properties of molecules. Techniques such as Density Functional Theory (DFT), Ab Initio, and semi-empirical methods are routinely used to perform geometry optimization, calculate energies, and analyze molecular orbitals. These investigations are crucial for predicting spectroscopic data, understanding reaction mechanisms, and guiding the synthesis of new chemical entities.
For many related aniline and pyridine derivatives, extensive computational research exists. These studies often explore:
Quantum Chemical Investigations: Researchers frequently use DFT methods, with functionals like B3LYP, to determine the most stable three-dimensional structure of a molecule and its electronic energy. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability.
Spectroscopic Data Prediction: Computational models are adept at predicting spectroscopic properties. For instance, theoretical calculations can provide accurate estimations of Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy, which are invaluable for experimental characterization.
Conformational Analysis: Molecules with rotatable bonds, such as the ether linkage in the target compound, can exist in multiple conformations. Computational mapping of the potential energy surface helps identify the most stable conformers and the energy barriers between them.
Reaction Modeling: Theoretical models can elucidate the pathways of chemical reactions, identifying transition states and calculating activation energies. This is vital for understanding reaction kinetics and mechanisms at a molecular level.
However, the application of these detailed computational methodologies specifically to this compound is not documented in the accessible scientific literature. While studies on similar structures, such as derivatives of benzenamine or compounds containing pyridyl moieties, are available, directly extrapolating this data would be scientifically inaccurate due to the unique electronic and steric effects introduced by the specific arrangement of the methyl, amino, and pyridin-3-yloxy substituents in the target molecule.
The absence of dedicated computational studies on this compound indicates a potential area for future research. Such investigations would provide fundamental insights into its structural, electronic, and reactive properties, contributing valuable data to the broader field of medicinal and materials chemistry.
Computational and Theoretical Studies of 4 Methyl 3 Pyridin 3 Yloxy Benzenamine
Computational Modeling of Reaction Mechanisms and Kinetics
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
There are no published studies detailing the localization of transition states or the analysis of Intrinsic Reaction Coordinate (IRC) pathways for reactions involving 4-Methyl-3-(pyridin-3-yloxy)benzenamine. Such studies are crucial for understanding reaction mechanisms, predicting product formation, and determining the energetic landscape of a chemical transformation. The absence of this data means that the specific mechanistic pathways for its synthesis or degradation have not been computationally elucidated.
Rate Constant Calculations (e.g., Transition State Theory)
Similarly, the scientific literature lacks any reports on the calculation of rate constants for reactions involving this compound using methods like Transition State Theory (TST). beilstein-journals.org Rate constant calculations provide quantitative insights into the speed of chemical reactions. Without this information, the kinetics of any process involving this compound cannot be theoretically modeled or predicted. While general principles of rate constant calculations are well-established, their application to this specific molecule has not been documented. youtube.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity and Selectivity
No specific Quantitative Structure-Property Relationship (QSPR) studies for the chemical reactivity and selectivity of this compound have been found in the literature. QSPR models are statistical tools that correlate the structural features of molecules with their chemical properties. nih.govresearchgate.netnih.gov While QSPR studies have been conducted on broader classes of substituted anilines and related compounds to predict properties like toxicity or metabolic fate, a targeted analysis of the reactivity and selectivity of this compound is not available. nih.govmdpi.comacs.org The development of such a model would require a dataset of experimentally determined reactivity or selectivity values for a series of structurally similar compounds, which does not appear to have been compiled or analyzed for this specific molecular framework.
Derivatization and Analogue Synthesis of the 4 Methyl 3 Pyridin 3 Yloxy Benzenamine Scaffold
Strategies for Functional Group Interconversion on the 4-Methyl-3-(pyridin-3-yloxy)benzenamine Core
Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry for fine-tuning molecular properties. For the this compound core, FGI can be applied to its primary functional handles: the amino group, the methyl group, and the aromatic rings.
Amino Group Conversion: The primary arylamine is a versatile functional group. It can be converted into a wide array of other functionalities. For instance, diazotization followed by Sandmeyer or related reactions can replace the amino group with halogens (–F, –Cl, –Br, –I), a cyano group (–CN), a hydroxyl group (–OH), or a nitro group (–NO₂). Furthermore, the amino group can be transformed into an azide (B81097) (–N₃), which can then participate in cycloaddition reactions, or into a sulfonylamino group (–NHSO₂R) through reaction with sulfonyl chlorides.
Methyl Group Transformation: The methyl group on the benzenamine ring, while generally robust, can be functionalized through radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation, to yield a benzylic halide. This halomethyl intermediate is a valuable synthon for introducing various nucleophiles, leading to the formation of alcohols (–CH₂OH), ethers (–CH₂OR), amines (–CH₂NR₂), and other derivatives. chemguide.co.uk Subsequent oxidation of the methyl group or its alcohol derivative can provide the corresponding aldehyde (–CHO) or carboxylic acid (–COOH), significantly expanding the synthetic possibilities.
Ether Linkage Modification: While cleavage of the diaryl ether bond is challenging, modifications can be envisioned through strategies that activate one of the aromatic rings towards nucleophilic aromatic substitution (SNAr). However, this approach is less common due to the harsh conditions required, which may not be compatible with other functional groups on the molecule.
| Initial Group | Target Group | Typical Reagents/Conditions |
|---|---|---|
| Amino (–NH₂) | Halogen (–Cl, –Br) | 1. NaNO₂, HCl; 2. CuCl/CuBr (Sandmeyer) |
| Amino (–NH₂) | Cyano (–CN) | 1. NaNO₂, HCl; 2. CuCN (Sandmeyer) |
| Amino (–NH₂) | Hydroxyl (–OH) | 1. NaNO₂, H₂SO₄; 2. H₂O, Δ |
| Methyl (–CH₃) | Bromomethyl (–CH₂Br) | N-Bromosuccinimide (NBS), AIBN, CCl₄, Δ |
| Bromomethyl (–CH₂Br) | Hydroxymethyl (–CH₂OH) | H₂O, Acetone or NaOH(aq) |
| Methyl (–CH₃) | Carboxylic Acid (–COOH) | KMnO₄, H₂O, Δ |
Scaffold Decoration and Diversification Approaches
Decorating the core scaffold with various substituents is a primary method for generating chemical diversity and discovering analogues with improved properties. Modifications can be targeted at the amino group, the methylbenzene ring, or the pyridine (B92270) ring.
The nucleophilic amino group is the most common site for derivatization. Acylation to form amides is a widely used strategy, as seen in the synthesis of several kinase inhibitors. google.com For example, coupling the core amine with various carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) yields a library of amide analogues. frontiersin.org This approach is central to the synthesis of compounds like Imatinib, where 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline is acylated with 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride. google.comnih.gov
Other modifications include:
Sulfonamide formation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base.
Urea and Thiourea formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S).
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
N-Arylation or N-Alkylation: Coupling with aryl halides or alkyl halides, often under transition-metal catalysis (e.g., Buchwald-Hartwig amination).
| Reagent Class | Derivative Formed | Example Reagent |
|---|---|---|
| Carboxylic Acid / Acid Chloride | Amide | 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride |
| Sulfonyl Chloride | Sulfonamide | Benzenesulfonyl chloride |
| Isocyanate | Urea | Phenyl isocyanate |
| Aldehyde + Reducing Agent | Secondary Amine | Benzaldehyde, NaBH(OAc)₃ |
The existing substituents on the benzene (B151609) ring—amino, methyl, and pyridinyloxy—direct the position of further electrophilic aromatic substitution. The amino group is a powerful ortho-, para-directing activator, as is the methyl group. chemguide.co.uklibretexts.org The pyridinyloxy group is also generally considered ortho-, para-directing. The combined directing effects of these groups will influence the regioselectivity of substitution reactions.
Common electrophilic substitution reactions include:
Halogenation: Introduction of chlorine or bromine using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). chemguide.co.uk Substitution is expected at positions ortho or para to the strongly activating amino group.
Nitration: Introduction of a nitro group (–NO₂) using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org
Friedel-Crafts Acylation/Alkylation: Introduction of acyl (R-CO–) or alkyl (R–) groups, although the presence of the basic amino group can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amino group (e.g., as an amide) is often necessary before carrying out Friedel-Crafts reactions.
The regiochemical outcome depends on the interplay between the electronic and steric effects of the substituents already present on the ring.
The pyridine ring is electron-deficient, making it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly when activated. rsc.org Direct C-H functionalization of pyridines is a significant challenge but an active area of research. researchgate.net
Strategies for modifying the pyridine ring include:
Nucleophilic Aromatic Substitution (SNAr): This typically requires a leaving group (like a halogen) on the pyridine ring and a strong nucleophile. For the parent scaffold, this would necessitate starting with a functionalized pyridine precursor.
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position with a strong base (e.g., LDA), followed by quenching with an electrophile.
Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the ring for both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 4-positions).
Modern C-H Functionalization: Transition-metal-catalyzed methods are emerging for the direct coupling of C-H bonds on pyridine rings with various partners. nih.gov Another approach involves the formation of Zincke imine intermediates to achieve C3-selective functionalization. nih.gov
Synthesis of Bridged and Polycyclic Derivatives Incorporating the this compound Core
Creating more rigid, three-dimensional structures from the flexible this compound core can lead to compounds with enhanced selectivity and novel biological activities. This can be achieved by introducing bridges or forming additional rings.
One conceptual approach involves intramolecular C-H insertion or cyclization reactions. beilstein-journals.org For example, if the amino group is converted into an azide and then to a nitrene, it could potentially undergo an intramolecular C-H insertion into the methyl group or an available C-H bond on the pyridine ring to form a new five- or six-membered ring.
Another strategy is to build additional heterocyclic rings onto the existing scaffold. For instance, if a carboxylic acid is installed on the methylbenzene ring (via oxidation of the methyl group), it can be used as a handle for condensation reactions. Reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazine (B1198779) ring fused to the benzene core, creating a polycyclic system. mdpi.com Similarly, bifunctional reagents can be used to bridge two positions on the scaffold, such as the amino group and a position on the pyridine ring, to create macrocyclic or bridged structures.
Library Synthesis Methodologies for Analogue Discovery
To efficiently explore the SAR of the this compound scaffold, library synthesis methodologies are employed. These approaches allow for the rapid generation of a large number of structurally related analogues for high-throughput screening.
A common strategy is parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). Given that the amino group is the most accessible reactive site, a typical library synthesis would involve:
Scaffold Synthesis: Large-scale synthesis of the this compound core intermediate.
Parallel Acylation: Aliquoting the core amine into the wells of a microtiter plate.
Building Block Addition: Adding a diverse library of carboxylic acids (or acid chlorides) along with appropriate coupling reagents (like HATU or EDC) and bases (like DIPEA) to each well.
Reaction and Work-up: Allowing the reactions to proceed, followed by a simplified, parallel purification step (e.g., solid-phase extraction or preparative HPLC).
This approach can generate hundreds of distinct amide analogues, allowing for a systematic exploration of the effects of different substituents on biological activity. Similar parallel synthesis strategies can be applied using libraries of sulfonyl chlorides, isocyanates, or aldehydes (for reductive amination) to create diverse sets of sulfonamides, ureas, and secondary amines, respectively.
Advanced Analytical Methodologies for Purity and Reaction Monitoring in Research of 4 Methyl 3 Pyridin 3 Yloxy Benzenamine
Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic techniques are the cornerstone of purity assessment, providing the capability to separate the target compound from unreacted starting materials, intermediates, by-products, and degradation products. ijnrd.org The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability. thermofisher.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used method for the analysis of non-volatile and thermally labile compounds, making it well-suited for 4-Methyl-3-(pyridin-3-yloxy)benzenamine. thermofisher.comrsisinternational.org Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For aromatic amines and pyridine-containing compounds, C18 (octadecyl) columns are frequently employed. ptfarm.pl
The method's parameters, including mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water/buffer), pH, and column temperature, are optimized to achieve efficient separation. sielc.comekb.eg Ultraviolet (UV) detection is commonly used, with the wavelength set to a maximum absorbance of the analyte to ensure high sensitivity. ptfarm.pl A validated HPLC method can provide precise and accurate quantification of purity, often expressed as a percentage area of the main peak relative to the total peak area in the chromatogram.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Octadecyl C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. cdc.gov While aromatic amines can be analyzed by GC, their polarity and potential for thermal degradation may necessitate a derivatization step to convert them into more volatile and stable analogues. thermofisher.comscilit.com This process, however, can be time-consuming. thermofisher.com If the target compound and its expected impurities are sufficiently volatile and stable, GC coupled with a Flame Ionization Detector (FID) can offer high sensitivity for purity determination. cdc.gov The separation occurs in a capillary column coated with a stationary phase, and components are separated based on their boiling points and interactions with the phase.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector Temperature | 310 °C |
| Injection Mode | Split (20:1) |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical and chemical analysis. ijnrd.orgnih.gov They provide enhanced sensitivity and selectivity, enabling both the quantification and structural elucidation of the target compound and its impurities. rsisinternational.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it one of the most versatile analytical techniques. rsisinternational.org It is particularly valuable for identifying unknown impurities and degradation products. ijfmr.com After components are separated on the LC column, they are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).
Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. ijfmr.com In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of impurities. nih.gov LC-MS/MS is also the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity, capable of reaching limits of quantification in the picogram-per-milliliter (pg/mL) range. lcms.czuliege.be
| Parameter | Condition |
|---|---|
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | [M+H]⁺ for this compound |
| Fragment Ion (m/z) | Specific fragment ion for quantification |
| Collision Gas | Argon |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. rsisinternational.org The mass spectra obtained from GC-MS offer detailed structural information based on characteristic fragmentation patterns. nih.gov Electron Ionization (EI) is a common mode that produces reproducible mass spectra that can be compared against spectral libraries for compound identification. For aromatic amines, chemical ionization (CI) can also be used to generate a prominent protonated molecular ion, which helps confirm the molecular weight. scilit.com Negative ion chemical ionization can offer superior sensitivity for quantitative analysis of certain aromatic amine derivatives. scilit.com
Real-Time Reaction Monitoring Techniques (e.g., In-situ IR, In-situ NMR)
Real-time reaction monitoring has revolutionized process development by providing continuous insight into reaction kinetics, mechanisms, and pathways without the need for offline sampling. mt.commdpi.com This approach, often part of Process Analytical Technology (PAT), allows for precise control of reaction conditions to optimize yield and minimize impurity formation. mdpi.com
In-situ Infrared (IR) Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflection (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring chemical transformations in real time. mdpi.comxjtu.edu.cn The technique tracks changes in the concentration of key functional groups by measuring their characteristic infrared absorptions. mt.com For the synthesis of this compound, which could involve the formation of a C-O-C ether bond, in-situ IR could monitor the consumption of a phenol (B47542) starting material and the formation of the aryl ether product. This allows for the precise determination of reaction completion, the identification of intermediates, and the study of reaction kinetics. mt.comnih.gov
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Phenolic O-H | Stretch | 3200-3600 | Signal decreases as reactant is consumed |
| Aryl C-O-C | Asymmetric Stretch | 1200-1275 | Signal increases as product is formed |
| Amine N-H | Stretch | 3300-3500 | Signal remains or appears depending on reaction step |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine monitoring than IR, in-situ or online NMR provides exceptionally detailed structural information during a reaction. beilstein-journals.org By flowing the reaction mixture through an NMR spectrometer, it is possible to observe the transformation of reactants into products. beilstein-journals.org The disappearance of signals corresponding to the protons or carbons of starting materials and the concurrent appearance of new signals for the product can be integrated to calculate the reaction conversion and yield over time. nih.govresearchgate.net This technique is invaluable for mechanistic studies and for identifying transient intermediates that might not be observable by other methods.
| Proton Type | Reactant Signal (ppm) | Product Signal (ppm) | Observation |
|---|---|---|---|
| Phenolic -OH | ~9-10 | - | Signal disappears |
| Aromatic protons adjacent to -OH | Shifted upfield | Shifted downfield | Signal shifts upon ether formation |
| Methyl (-CH₃) protons | ~2.2-2.4 | ~2.2-2.4 | Signal may experience a slight shift but mainly serves as a reference |
Emerging Research Frontiers and Future Directions for 4 Methyl 3 Pyridin 3 Yloxy Benzenamine
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The synthesis of complex organic molecules has traditionally been a resource-intensive process, relying heavily on the intuition and experience of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. scispace.com For 4-Methyl-3-(pyridin-3-yloxy)benzenamine, these computational tools offer powerful new avenues for designing efficient and novel synthetic routes.
Furthermore, ML models can predict reaction outcomes and optimize reaction conditions with a high degree of accuracy. princeton.edubeilstein-journals.org By training on large datasets from high-throughput experimentation, these models can predict the yield of a specific reaction for synthesizing or derivatizing this compound under a given set of conditions (catalyst, solvent, temperature, etc.). nih.gov This predictive capability can significantly reduce the amount of empirical screening required, saving time and resources. nih.gov
| Catalyst | Ligand | Base | Solvent | Predicted Yield (%) | Confidence Score |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene (B28343) | 92 | 0.95 |
| CuI | Phenanthroline | K₂CO₃ | DMF | 78 | 0.88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 85 | 0.91 |
| NiCl₂(dppp) | dppp | NaOtBu | THF | 65 | 0.79 |
This data-driven approach allows for the rapid identification of optimal conditions, accelerating the synthesis of the core molecule and its analogues for further study. researchgate.net
Novel Catalytic Systems for this compound Derivatization
The functionalization of this compound is key to tuning its properties for specific applications. Novel catalytic systems offer unprecedented opportunities for the selective derivatization of this molecule, particularly through late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis. acs.org
One of the most promising areas is the use of photoredox catalysis . This approach uses visible light to generate highly reactive radical intermediates under mild conditions, enabling a wide range of transformations that are often difficult to achieve with traditional methods. nih.govmdpi.com For this compound, photoredox catalysis could be employed for:
α-Amino Functionalization: Creating new C-C bonds at the position adjacent to the amine group. princeton.edunih.gov
Aromatic C-H Amination: Introducing additional amine functionalities onto either the aniline (B41778) or pyridine (B92270) ring. nih.gov
Dehydrogenative Coupling: Forming new bonds by removing hydrogen atoms, offering a more atom-economical approach to derivatization. galchimia.com
Another key area is the development of advanced palladium-catalyzed C-H activation methods. While ortho-C-H activation is well-established, new ligand developments are enabling the more challenging meta- and para-selective functionalization of aniline derivatives. nih.govacs.orgnih.gov This could allow for the precise installation of functional groups on the benzenamine ring, away from the directing influence of the existing substituents.
Table 2: Potential Late-Stage Functionalization Reactions
| Reaction Type | Catalytic System | Target Position | Potential Functional Group |
| Photoredox Alkylation | Ir(ppy)₃ | Aniline Ring (C-H) | -CF₃, -Alkyl |
| Pd-Catalyzed Arylation | Pd(OAc)₂ / Custom Ligand | Aniline Ring (meta C-H) | -Aryl, -Heteroaryl |
| Electrochemical Alkoxylation | Iridium Catalyst | Pyridine Ring (C-H) | -OR |
| Cobalt-Catalyzed Amination | Co(acac)₂ / Light | Benzylic Methyl (C-H) | -NR₂ |
These novel catalytic systems provide a powerful toolkit for creating a diverse library of this compound derivatives with tailored electronic and steric properties.
Exploration of Non-Covalent Interactions and Supramolecular Assemblies
The aniline and pyridine moieties in this compound provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. figshare.comrsc.org These interactions can be harnessed to construct well-defined supramolecular assemblies with unique properties and functions.
The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, while the N-H bonds of the aniline group are hydrogen bond donors. quora.com This donor-acceptor pairing can lead to the formation of predictable hydrogen-bonding networks, driving the self-assembly of the molecules into one-, two-, or three-dimensional structures. acs.orgrsc.orgnih.gov The study of these interactions is fundamental to crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties. mdpi.com
Furthermore, the aromatic rings of both the pyridine and benzene (B151609) components can participate in π-π stacking interactions, which can further stabilize the resulting supramolecular architectures. researchgate.net The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered materials. nih.gov
Table 3: Potential Supramolecular Synthons and Assemblies
| Interacting Groups | Type of Interaction | Potential Supramolecular Structure |
| Aniline N-H and Pyridine N | Hydrogen Bond (N-H···N) | Linear chains or cyclic motifs |
| Aniline Ring and Pyridine Ring | π-π Stacking | Lamellar or columnar arrays |
| Aniline N-H and External Acceptor | Hydrogen Bond | Co-crystals with tailored properties |
| Pyridine Ring and Metal Ion | Coordination Bond | Metallo-supramolecular polymers |
Future research in this area will likely involve the co-crystallization of this compound with other molecules to form multi-component solids, as well as the study of its self-assembly in solution and at interfaces. bit.edu.cnrsc.org Such assemblies could find applications in areas like molecular recognition and sensing. nih.gov
Interdisciplinary Applications in Materials Science and Advanced Chemical Synthesis
The unique combination of an electron-rich aniline and an electron-deficient pyridine ring, connected by a flexible ether linkage, makes this compound an attractive building block for advanced materials. wikipedia.org Its derivatives could find applications in several interdisciplinary fields.
In materials science , functionalized anilines are precursors to conducting polymers like polyaniline. rsc.orgrsc.orgresearchgate.net By incorporating the pyridyl ether moiety into a polymer backbone, it may be possible to create new materials with tailored electronic properties, suitable for use in sensors, organic electronics, or as anti-corrosion coatings. The pyridine nitrogen also offers a site for protonation or coordination, which could be used to modulate the material's conductivity or to sense changes in pH.
In advanced chemical synthesis , this compound can serve as a versatile scaffold for the construction of more complex molecules. acs.org The distinct reactivity of the aniline and pyridine rings allows for selective functionalization, making it a valuable intermediate in multi-step syntheses. researchgate.net For example, the aniline group can be readily diazotized and converted into a wide range of other functional groups, while the pyridine ring can undergo nucleophilic aromatic substitution under certain conditions.
The future of research on this compound lies at the intersection of these emerging fields. By leveraging the power of AI, developing novel catalytic methods, understanding and controlling non-covalent interactions, and exploring interdisciplinary applications, the full potential of this intriguing molecule can be unlocked.
Q & A
Q. What are the key steps in synthesizing 4-Methyl-3-(pyridin-3-yloxy)benzenamine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates like Schiff bases or triazolo-pyridine derivatives are prepared via condensation of hydrazinopyridine with substituted benzaldehydes under acidic conditions (e.g., acetic acid in ethanol). Key steps include:
- Intermediate Isolation : Vacuum filtration and washing with methanol/water to purify precipitates .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent, δ 7.49–7.31 ppm for aromatic protons, δ 157.16 ppm for carbonyl carbons) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N stretching) and 1261 cm⁻¹ (C-O ether linkage) .
- HRMS : To confirm molecular ions (e.g., [M + H]⁺ at m/z 334.1553) .
Q. How can researchers optimize reaction yields during the synthesis of pyridinyloxy aniline derivatives?
Methodological Answer:
- Solvent Selection : Ethanol or methanol is preferred for polar intermediates; DMSO-d6 aids in NMR solubility .
- Catalysis : Acidic conditions (e.g., acetic acid) promote imine formation, while sodium hypochlorite facilitates cyclization to triazolo-pyridines .
- Temperature Control : Room-temperature stirring for 3 hours minimizes side reactions .
- Yield Data : Typical yields range from 85–91% for intermediates .
Advanced Research Questions
Q. How can computational methods improve the design of synthetic routes for this compound derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Reaction Path Search : Identify energetically favorable routes for aryl ether bond formation or cyclization .
- Data-Driven Optimization : Apply machine learning to predict optimal conditions (e.g., solvent, catalyst) from historical datasets .
- Example : ICReDD’s approach integrates computational and experimental data to shorten reaction development time by 40% .
Q. What analytical strategies resolve contradictions in spectral data for pyridinyloxy aniline intermediates?
Methodological Answer:
- Multi-Technique Cross-Validation :
- NMR vs. FTIR : Confirm imine (C=N) presence via both ¹H-NMR (δ 10.72 ppm) and FTIR (1596 cm⁻¹) .
- HRMS Validation : Resolve ambiguities in molecular ion fragmentation patterns .
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to eliminate solvent interference in NMR .
- Case Study : Discrepancies in ¹³C-NMR shifts for carbonyl groups (e.g., δ 157.16 vs. 149.40 ppm) can arise from tautomerism; variable-temperature NMR clarifies dynamic equilibria .
Q. How can factorial design optimize reaction parameters for scaling up derivatives of this compound?
Methodological Answer:
- Variable Screening : Test factors like temperature (20–80°C), catalyst loading (1–5 mol%), and solvent polarity (ethanol vs. DMF) .
- Orthogonal Arrays : Use L9 Taguchi designs to evaluate interactions between variables with minimal experiments .
- Response Surface Methodology (RSM) : Model yield (%) as a function of pH and reaction time .
- Case Data : A 2³ factorial design reduced impurity formation by 30% in triazolo-pyridine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
